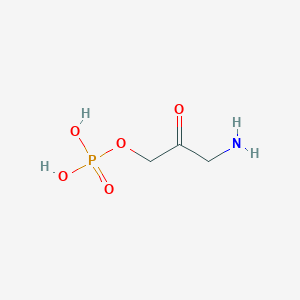

3-Amino-2-oxopropyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

205189-34-0 |

|---|---|

Molecular Formula |

C3H8NO5P |

Molecular Weight |

169.07 g/mol |

IUPAC Name |

(3-amino-2-oxopropyl) dihydrogen phosphate |

InChI |

InChI=1S/C3H8NO5P/c4-1-3(5)2-9-10(6,7)8/h1-2,4H2,(H2,6,7,8) |

InChI Key |

HIQNVODXENYOFK-UHFFFAOYSA-N |

SMILES |

C(C(=O)COP(=O)(O)O)N |

Canonical SMILES |

C(C(=O)COP(=O)(O)O)N |

Origin of Product |

United States |

Biosynthesis of 3 Amino 2 Oxopropyl Phosphate

Enzymatic Precursors and Metabolic Origin Pathways

The primary route for the synthesis of 3-Amino-2-oxopropyl phosphate (B84403) begins with the precursor molecule 4-Hydroxy-L-threonine (B41286) Phosphate (HTP). nih.govcapes.gov.br

The direct precursor to 3-Amino-2-oxopropyl phosphate is 4-Hydroxy-L-threonine Phosphate (HTP). nih.govcapes.gov.br The conversion of HTP is a pivotal step, catalyzed by a specific dehydrogenase enzyme. nih.govcapes.gov.brwikipedia.org This transformation sets the stage for the subsequent formation of the pyridine (B92270) ring of PLP.

The enzyme responsible for the conversion of HTP is 4-Hydroxythreonine-4-Phosphate Dehydrogenase, commonly known as PdxA. nih.govcapes.gov.brwikipedia.org This enzyme belongs to the oxidoreductase family and plays a crucial role in vitamin B6 metabolism. wikipedia.org In E. coli, PdxA is a dimeric protein, with each monomer having an α/β/α-fold structure. nih.gov The active site is located at the interface between the two monomers, involving residues from both subunits. nih.govuniprot.org

PdxA catalyzes the oxidation of HTP to produce an unstable intermediate, 2-amino-3-oxo-4-(phosphooxy)butyric acid. uniprot.orguniprot.org This intermediate then undergoes a spontaneous decarboxylation to yield this compound and carbon dioxide. frontiersin.orguniprot.orguniprot.org Some research suggests that PdxA may catalyze both the oxidation and decarboxylation reactions directly. uniprot.org

PdxA is a divalent metal ion-dependent enzyme that can utilize either NAD⁺ or NADP⁺ as a redox cofactor. nih.govcapes.gov.br The enzyme requires a divalent metal cation for its activity, with ions such as Zn²⁺, Mg²⁺, or Co²⁺ being effective. uniprot.orguniprot.org Structural studies of E. coli PdxA have shown a Zn²⁺ ion bound within each active site, coordinated by conserved histidine residues from both monomers. nih.gov

The kinetic parameters of PdxA from Escherichia coli have been determined, providing insight into its catalytic efficiency. The Michaelis constant (Kₘ) for the substrate 4-(phosphooxy)-L-threonine has been reported to be between 85 µM and 113 µM under specific buffer and pH conditions. uniprot.org The maximal velocity (Vₘₐₓ) of the enzyme has been measured at 2.8 µmol/min/mg and 0.66 µmol/min/mg in different buffer systems. uniprot.org PdxA exhibits a slow catalytic rate (kcat) of 0.020 s⁻¹ for the oxidation of 4-phosphoerythronate (4PE), a related substrate. embopress.org

Table 1: Kinetic Parameters of E. coli PdxA

| Parameter | Value | Conditions |

|---|---|---|

| Kₘ for 4-(phosphooxy)-L-threonine | 85 µM | 0.1 M Tris-HCl, pH 7.5 |

| Kₘ for 4-(phosphooxy)-L-threonine | 113 µM | 0.1 M phosphate buffer, pH 7.5 |

| Vₘₐₓ | 2.8 µmol/min/mg | with 4-(phosphooxy)-L-threonine, 0.1 M Tris-HCl, pH 7.5 |

| Vₘₐₓ | 0.66 µmol/min/mg | with 4-(phosphooxy)-L-threonine, 0.1 M phosphate buffer, pH 7.5 |

| kcat for 4PE | 0.020 ± 0.002 s⁻¹ | |

| Kₘ for 4PE | 150 ± 13 µM |

Enzyme: 4-Hydroxythreonine-4-Phosphate Dehydrogenase (PdxA)

Alternative or Less Characterized Biosynthetic Routes

While the PdxA-catalyzed reaction is the principal route for this compound synthesis, research into related enzymatic reactions suggests potential alternative or analogous formation pathways for similar compounds.

Aminotransferases, a broad class of pyridoxal (B1214274) 5'-phosphate-dependent enzymes, are central to nitrogen metabolism, catalyzing the transfer of amino groups from an amino acid to a keto acid. nih.gov Their inherent catalytic mechanism and occasional substrate promiscuity raise the possibility of their involvement in synthesizing this compound or analogous molecules from different precursors. For instance, histidinol-phosphate aminotransferase, involved in histidine biosynthesis, catalyzes the transfer of an amino group to an imidazole (B134444) acetol-phosphate, a structurally related phosphorylated keto-alcohol. researchgate.netrhea-db.org Studies on hyperthermophilic histidinol-phosphate aminotransferase have shown that it can accept various substrates, including aromatic amino acids. researchgate.net This functional flexibility within the aminotransferase family suggests that under certain metabolic conditions or in different organisms, a related aminotransferase could potentially synthesize this compound from a suitable keto-phosphate precursor and an amino donor. However, a specific aminotransferase directly yielding this compound outside the canonical PLP pathway has not been definitively characterized.

Hydro-lyases are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation. A notable example is imidazoleglycerol-phosphate dehydratase, the hisB gene product, which is involved in the biosynthesis of histidine. ecmdb.ca This enzyme catalyzes the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate to produce 3-(imidazol-4-yl)-2-oxopropyl phosphate. ebi.ac.ukuni.luebi.ac.ukyeastgenome.orgtamu.edu This product is a structural analog of this compound, differing by the presence of an imidazole ring instead of an amino group. The existence of this hydro-lyase-catalyzed reaction demonstrates a pathway for the formation of an oxopropyl phosphate backbone, suggesting that other, yet-to-be-characterized hydro-lyases could potentially act on different substrates to generate similar phosphorylated intermediates.

Metabolic Fates and Downstream Enzymatic Transformations of 3 Amino 2 Oxopropyl Phosphate

Integration into Pyridoxal (B1214274) 5′-Phosphate (PLP) Biosynthesis

In the DXP-dependent pathway of PLP biosynthesis, observed in many bacteria, 3-amino-2-oxopropyl phosphate (B84403) serves as a critical building block. rsc.orgebi.ac.uk This pathway converges two distinct branches to assemble the pyridine (B92270) ring of vitamin B6. rsc.org 3-Amino-2-oxopropyl phosphate is formed from 4-hydroxy-L-threonine (B41286) phosphate (HTP) in a reaction catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA). umaryland.eduumaryland.edu This reaction is a key step leading to one of the two essential precursors for the final condensation step in PLP formation. umaryland.eduresearchgate.net

Condensation with 1-Deoxy-D-Xylulose 5-Phosphate (DXP)

1-deoxy-D-xylulose 5-phosphate + this compound → pyridoxine (B80251) 5'-phosphate + phosphate + 2 H₂O

This condensation is a pivotal step, uniting the carbon skeletons from a pentose (B10789219) phosphate pathway intermediate (DXP) and an amino acid-derived precursor (this compound) to construct the vitamin B6 ring structure.

Enzyme: Pyridoxine 5′-Phosphate Synthase (PdxJ)

The enzyme responsible for catalyzing the condensation of this compound and DXP is Pyridoxine 5'-phosphate synthase, commonly known as PdxJ. metanetx.orgnih.govuni-muenchen.deresearchgate.netplos.org PdxJ is a TIM barrel protein, a common structural motif in enzymes. In Escherichia coli, this enzyme is part of the pdxJ operon. researchgate.net

| Enzyme Characteristics | Description |

| Name | Pyridoxine 5'-phosphate synthase (PNP synthase) |

| Gene | pdxJ |

| EC Number | 2.6.99.2 nih.gov |

| Substrates | 1-deoxy-D-xylulose 5-phosphate (DXP), this compound metanetx.org |

| Products | Pyridoxine 5'-phosphate (PNP), inorganic phosphate, water metanetx.orgecmdb.ca |

| Organism Example | Escherichia coli K-12 metanetx.orgresearchgate.net |

The catalytic mechanism of PdxJ is a complex, multi-step process. metanetx.org It begins with the binding of the two substrates, DXP and this compound, within the enzyme's active site. genome.jp The reaction is initiated by a nucleophilic attack from the amine group of this compound on the carbonyl carbon of DXP. metanetx.org This leads to the formation of a Schiff base intermediate. metanetx.org

Following the initial condensation, a series of intramolecular rearrangements and elimination reactions occur. These steps include the elimination of a water molecule and the phosphate group from the DXP-derived portion of the intermediate. metanetx.org A key feature of the PdxJ catalytic cycle is a conformational change where a flexible loop closes over the active site upon substrate binding, shielding the reactive intermediates from the solvent. genome.jp The cycle concludes with the aromatization of the ring to form the final product, pyridoxine 5'-phosphate, which is then released from the enzyme.

Studies on PdxJ have revealed its high specificity for its substrates. For instance, 1-deoxy-D-xylulose cannot replace the phosphorylated form, 1-deoxy-D-xylulose 5-phosphate, highlighting the importance of the phosphate group for substrate binding and catalysis. The enzyme exhibits Michaelis-Menten kinetics, though specific kinetic parameters can vary depending on the source organism and experimental conditions. The binding of both substrates to the active site appears to be a prerequisite to trigger the conformational changes necessary for catalysis. genome.jp

The formation of a Schiff base is a central feature of the PdxJ-catalyzed reaction. metanetx.org The amino group of this compound acts as the nucleophile, and the carbonyl group of DXP is the electrophile. metanetx.org This initial covalent linkage is crucial for orienting the two molecules correctly within the active site and for facilitating the subsequent electronic rearrangements required for ring closure and aromatization. The Schiff base acts as an electron sink during the reaction, stabilizing the carbanionic intermediates that are formed. metanetx.org

Participation in Other Biochemical Pathways

Current scientific literature and metabolic databases primarily document the involvement of this compound in the de novo biosynthesis of vitamin B6. researchgate.netgenome.jp Extensive searches of metabolic pathway databases such as KEGG and MetaNetX show its classification within "Vitamin B6 metabolism" and "Biosynthesis of cofactors". kegg.jpgenome.jp While it is a product of the reaction catalyzed by 4-hydroxythreonine-4-phosphate dehydrogenase, this enzyme is also a dedicated component of the same PLP biosynthesis pathway. nih.gov At present, there is no significant evidence to suggest that this compound serves as a primary substrate or product in other distinct biochemical pathways.

Research on its Role as a Precursor for Antitumor Molecules (e.g., Actinocin)

This compound (AOP) has been identified as a metabolite in engineered metabolic pathways designed for the production of valuable medicinal molecules. biorxiv.org Research has demonstrated its position in the de novo biosynthesis of actinocin (B1199408), the chromophore of the potent antitumor antibiotic actinomycin (B1170597) D, in genetically engineered Escherichia coli. biorxiv.orgbiorxiv.org

In these studies, E. coli was engineered to express the kynurenine (B1673888) pathway, which is not native to the bacterium, to produce 3-hydroxy-4-methylanthranilic acid (3-HMA), the direct precursor to actinocin. biorxiv.org The condensation of two 3-HMA molecules to form actinocin is catalyzed by a laccase enzyme. biorxiv.org Metabolomic analysis of the engineered strains revealed the presence of this compound, indicating its role within the complex network of reactions. biorxiv.orgbiorxiv.org The research focused on optimizing the production of 3-HMA and subsequently actinocin by manipulating various genes and pathways to enhance the supply of necessary cofactors like S-adenosyl-L-methionine (SAM) and pyridoxal 5'-phosphate (PLP). biorxiv.org The identification of AOP in these engineered strains underscores its connection to biosynthetic pathways that generate precursors for complex antitumor compounds. biorxiv.org

Involvement in Microbial Phosphate Cycling and Phosphonate (B1237965) Metabolism

This compound is implicated in the broader context of microbial phosphate and phosphonate metabolism. umaryland.eduumaryland.edu Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are a significant part of the dissolved organic phosphorus pool, particularly in marine environments, and are utilized by various microorganisms as a phosphorus source. frontiersin.org

The metabolism of phosphonates involves enzymes that can cleave the C-P bond, making the phosphorus available to the organism. frontiersin.org While direct enzymatic transformation of this compound in this context is a subject of ongoing research, its structural relative, 2-amino-3-phosphonopropionic acid (phosphonoalanine), is known to be a key intermediate. frontiersin.orghmdb.ca Phosphonoalanine is the phosphonate analog of the amino acid aspartic acid and is widely distributed among marine invertebrates and microorganisms. frontiersin.orghmdb.ca It is typically formed via the transamination of phosphonopyruvate (B1221233). frontiersin.org Bacteria that can utilize phosphonoalanine as a sole carbon, nitrogen, and phosphorus source possess enzymes like phosphonopyruvate hydrolase to break it down. frontiersin.org Given that this compound is an organophosphate, its lifecycle is tied to the enzymatic activities within microbial communities that process such compounds to cycle essential nutrients like phosphorus. umaryland.edu Its presence in metabolic databases for organisms like Pseudomonas aeruginosa under phosphonate and phosphinate metabolism pathways points to its role in these biogeochemical cycles. umaryland.eduumaryland.edu

Potential Roles in Amino Acid and Carbohydrate Metabolic Interconnections

This compound serves as a key link between carbohydrate and amino acid metabolism through its role in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. ecmdb.cacapes.gov.br PLP is a vital cofactor for a vast array of enzymes, a majority of which are involved in amino acid transformations such as transamination, decarboxylation, and racemization. capes.gov.br

The biosynthesis of PLP in organisms like E. coli involves a pathway where this compound is a central intermediate. capes.gov.br It is formed from 4-hydroxy-L-threonine phosphate (HTP) in a reaction catalyzed by the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA). capes.gov.brumaryland.edu Subsequently, this compound reacts with 1-deoxy-D-xylulose 5-phosphate (DXP) to form pyridoxine 5'-phosphate, a direct precursor to PLP. ecmdb.ca

This pathway establishes a direct connection to both amino acid and carbohydrate metabolism. The precursor 4-hydroxy-L-threonine phosphate is derived from the amino acid threonine. The other precursor, DXP, is a key intermediate in the non-mevalonate pathway for isoprenoid biosynthesis and is synthesized from intermediates of carbohydrate metabolism, namely pyruvate (B1213749) and glyceraldehyde 3-phosphate, which are products of glycolysis. biorxiv.orgwikipedia.org Furthermore, the structural similarity of this compound to dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis, highlights the close relationship between the building blocks of amino acid cofactors and central carbohydrate metabolic pathways. wikipedia.orgiupui.edu This positions this compound at a critical metabolic crossroads, linking the catabolism of sugars to the synthesis of essential cofactors required for the synthesis and breakdown of amino acids. kegg.jplums.edu.pk

Structural and Mechanistic Studies of Enzymes Interacting with 3 Amino 2 Oxopropyl Phosphate

Crystallographic Analyses of PdxA and PdxJ

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of PdxA and PdxJ, revealing the molecular architecture that underpins their catalytic functions.

PdxA: The crystal structure of E. coli PdxA reveals that the enzyme is a tightly bound dimer. nih.gov The active site is situated at the interface between the two monomers, forming a cleft that involves residues from both subunits. nih.gov A critical feature of the PdxA active site is the presence of a divalent metal ion, Zn2+, which is coordinated by three conserved histidine residues contributed by both monomers. nih.gov The substrate for PdxA, 4-hydroxy-l-threonine (B41286) phosphate (B84403) (HTP), which is converted to 3-amino-2-oxopropyl phosphate, is anchored within the active site through interactions of its phosphate group. nih.gov Furthermore, the amino and hydroxyl groups of the substrate coordinate with the Zn2+ ion, positioning it for catalysis. nih.gov Two conserved aspartate residues, Asp247 and Asp267, are also crucial for maintaining the structural integrity of the active site. nih.gov

PdxJ: The enzyme PdxJ, also known as PNP synthase, catalyzes the complex condensation reaction between this compound and 1-deoxy-D-xylulose-5'-phosphate (DXP). nih.govuniprot.org The monomer of E. coli PdxJ adopts a TIM barrel fold, a common and stable protein architecture. nih.gov The active sites are shared between subunits within the functional dimer, where Arg20 from one monomer directly participates in binding the substrate of the partner monomer. nih.gov The active site features two distinct phosphate binding sites to accommodate the two phosphorylated substrates. nih.gov A notable feature is a water channel that penetrates the beta-barrel, which is proposed to facilitate the release of water molecules generated during the reaction, particularly when the active site is in its closed conformation. nih.gov UniProt annotation identifies several key residues in E. coli PdxJ involved in binding this compound, including those at positions 9, 20, 194, and 215-216. uniprot.org

PdxA: PdxA is a dehydrogenase that requires a redox cofactor, and it can utilize either NADP+ or NAD+. nih.gov Structural comparisons with other dehydrogenases like isocitrate dehydrogenase suggest a very similar cofactor binding mode. nih.gov The binding of the cofactor is essential for the oxidation of HTP to an intermediate that subsequently decarboxylates to form this compound.

PdxJ: A significant conformational change occurs in PdxJ upon substrate binding. nih.gov The crystal structure of the enzyme-product complex shows that a C-terminal loop of the TIM barrel rearranges to close the active site. nih.gov This closure is a key catalytic feature, isolating the reaction from the solvent and likely optimizing the environment for the complex intramolecular condensation and ring closure. This dynamic action is crucial for stabilizing the protonated Schiff-base intermediate formed during the reaction. nih.gov

PdxA: PdxA from E. coli exists as a tightly associated dimer. nih.gov The formation of this dimer is integral to its function, as each active site is constructed from elements of both polypeptide chains. nih.gov This shared active site at the dimer interface is a common strategy in enzyme evolution to create complex catalytic centers.

PdxJ: The quaternary structure of PdxJ is more complex. Gel filtration experiments and crystallographic analyses have shown that E. coli PdxJ assembles into a homooctamer with 422 symmetry. nih.govnih.gov This octamer can be described as a tetramer of symmetric dimers. nih.gov The intersubunit contacts that form the active dimers are mediated by three helices that are additional to the classical TIM barrel fold. nih.gov This elaborate quaternary arrangement is essential for creating the shared active sites and ensuring the catalytic efficiency of the enzyme. nih.govuniprot.org

| Enzyme | Monomer Fold | Quaternary Structure | Active Site Location | Key Structural Features |

| PdxA | alpha/beta/alpha | Dimer | Dimer Interface | Zn2+ coordinated by histidines; Asp residues for integrity. nih.gov |

| PdxJ | TIM Barrel | Homooctamer (Tetramer of Dimers) | Shared between subunits in a dimer | Two phosphate binding sites; Water channel; Loop closure on binding. nih.gov |

Computational Approaches to Enzyme-Ligand Dynamics

To complement static crystallographic data, computational methods are employed to study the dynamic nature of enzyme-substrate interactions and the catalytic mechanism at an atomic level.

Molecular dynamics (MD) simulations have been utilized to investigate the structural dynamics of enzymes like PdxA. For example, MD simulations using software like AMBER have been performed on the PdxA complex bound to its substrate (HTP) and cofactor (NAD+). nih.gov These simulations provide insights into the conformational landscape of the enzyme-ligand complex, helping to identify representative conformations that are relevant for catalysis. nih.gov Such studies are crucial for understanding how the binding of substrates and cofactors may induce conformational changes that prepare the active site for the chemical reaction. This approach can be extended to model the binding of this compound into the active site of PdxJ, predicting binding poses and key interactions that precede catalysis.

The catalytic mechanism of enzymes involves the formation and breaking of chemical bonds, processes that are governed by quantum mechanics. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying these reactions. wordpress.com In a QM/MM approach, the chemically active region of the system, such as the substrates (this compound and DXP) and key active site residues within PdxJ, is treated with a high-level QM method. wordpress.com The remainder of the protein and the surrounding solvent are described using a more computationally efficient MM force field. wordpress.com

This hybrid approach allows for the detailed investigation of reaction pathways, the characterization of transition states, and the calculation of activation energies. For PLP-dependent enzymes, which share mechanistic similarities with the PdxJ reaction, QM/MM studies have been used to elucidate complex catalytic cycles involving multiple proton transfers and the formation of Schiff base intermediates. nih.gov Applying QM/MM methods to the PdxJ-catalyzed reaction could illuminate the intricate mechanism of pyridoxine (B80251) 5'-phosphate formation, clarifying the roles of specific amino acid residues in stabilizing transition states and facilitating the multiple chemical steps involved in the condensation and ring closure. nih.govkit.edu

Mutagenesis Studies for Functional Residue Identification

Site-Directed Mutagenesis to Elucidate Catalytic Roles

Site-directed mutagenesis allows for the precise substitution of amino acids, enabling the investigation of their specific roles in the catalytic mechanism. Studies on PdxA and PdxJ have identified several residues critical for their function.

For pyridoxine 5'-phosphate synthase (PdxJ) , the enzyme that utilizes this compound, a notable mutation is the glycine (B1666218) to serine substitution at position 194 (G194S) in Escherichia coli. This single point mutation was discovered to have a profound functional impact, allowing the bacterium to bypass the need for the PdxH oxidase enzyme in the final stages of pyridoxal (B1214274) 5'-phosphate (PLP) biosynthesis. asm.orgresearchgate.netnih.gov This suggests that the G194S mutation alters the catalytic mechanism of PdxJ, possibly enabling it to directly produce a form of vitamin B6 that does not require the subsequent oxidation step. asm.org

Impact of Mutations on Enzyme Activity and Stability

The targeted alteration of amino acid residues through site-directed mutagenesis has quantifiable effects on both the catalytic activity and the structural stability of enzymes. While specific kinetic and thermodynamic data for PdxA and PdxJ mutants are not extensively available in the public domain, the observed functional changes in production yields and metabolic pathways provide strong evidence of these impacts.

In the case of the PdxJ G194S mutant, the ability to bypass a subsequent enzymatic step indicates a significant alteration in its product profile and catalytic mechanism. While this change is functionally advantageous under certain conditions, it is often accompanied by changes in the enzyme's intrinsic catalytic parameters and stability. For example, mutations that introduce new functionalities can sometimes lead to a trade-off, potentially decreasing the enzyme's thermal stability or altering its affinity for its natural substrates.

The following tables summarize the observed impacts of these mutations, highlighting the need for further detailed biochemical characterization to fully quantify the changes in enzyme kinetics and stability.

Table 1: Site-Directed Mutagenesis Studies on 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA)

| Mutant | Amino Acid Change | Observed Impact | Potential Effect on Catalytic Parameters |

| PdxA G207A | Glycine to Alanine | Increased pyridoxine production | Increased kcat or decreased Km |

| PdxA V35I | Valine to Isoleucine | Increased pyridoxine production | Increased kcat or decreased Km |

| PdxA F140I | Phenylalanine to Isoleucine | Improved catalytic efficiency | Optimized substrate/cofactor binding, affecting kcat and/or Km |

Table 2: Site-Directed Mutagenesis Studies on Pyridoxine 5'-phosphate synthase (PdxJ)

| Mutant | Amino Acid Change | Observed Impact | Potential Effect on Catalytic Mechanism and Stability |

| PdxJ G194S | Glycine to Serine | Bypasses the requirement for PdxH oxidase | Alters product formation; may affect kcat, Km, and thermal stability |

These mutagenesis studies underscore the intricate relationship between enzyme structure and function. The precise identification of residues that modulate catalytic activity and stability in enzymes interacting with this compound not only deepens our fundamental understanding of vitamin B6 biosynthesis but also opens avenues for the rational design of enzymes with improved properties for biotechnological applications. Further quantitative analysis of the kinetic and stability profiles of these and other mutants will be crucial in fully elucidating their mechanisms of action.

Regulation of 3 Amino 2 Oxopropyl Phosphate Metabolism and Pathway Flux

Genetic and Genomic Approaches to Pathway Regulation

The genetic architecture of the PLP biosynthesis pathway reveals a sophisticated system of regulation, often involving complex operons and specific regulatory proteins that respond to the cell's metabolic status.

In many bacteria, the genes encoding the enzymes for PLP biosynthesis are organized into operons, allowing for coordinated expression. In E. coli, which utilizes the DXP-dependent pathway, several key genes are part of complex transcriptional units. asm.org The genes pdxA and pdxJ, which are directly involved in the synthesis of the pyridoxine (B80251) 5'-phosphate (PNP) ring from 3-amino-2-oxopropyl phosphate (B84403) and DXP, are located in distinct, complex operons. mdpi.comresearchgate.net

The pdxJ Operon: The pdxJ gene, encoding PNP synthase, is the first gene in a bicistronic operon that also includes dpj, a gene that is essential for the growth of E. coli. mdpi.com This genetic linkage underscores the critical nature of this pathway.

The pdxA Superoperon: The pdxA gene, which encodes 4-hydroxythreonine-4-phosphate dehydrogenase, is part of a larger, more complex superoperon that includes ksgA and the apaG-apaH genes. mdpi.com Furthermore, it is often co-transcribed with surA, a gene encoding a periplasmic protein, and mutations in surA can lead to a requirement for pyridoxine.

This organization into multifunctional operons suggests a mechanism for integrating PLP biosynthesis with other fundamental cellular processes, such as tRNA modification and protein folding. asm.org

| Gene | Function in PLP Pathway | Operon Structure (in E. coli) | Reference(s) |

| pdxJ | Pyridoxine 5'-phosphate synthase; condenses 3-amino-2-oxopropyl phosphate and DXP to form PNP. | Part of the pdxJ-dpj operon. | mdpi.comnih.gov |

| pdxA | 4-hydroxythreonine-4-phosphate dehydrogenase; involved in the synthesis of this compound. | Part of the surA-pdxA-ksgA-apaGH superoperon. | mdpi.com |

| pdxH | Pyridoxine/pyridoxamine 5'-phosphate oxidase; converts PNP to the active coenzyme PLP. | Part of the pdxH-tyrS operon. | nih.gov |

| pdxB | Erythronate-4-phosphate dehydrogenase; involved in the synthesis of a precursor to this compound. | Part of the pdxB-hisT operon. | researchgate.net |

This table summarizes key regulatory genes and their operon structures in the DXP-dependent PLP biosynthesis pathway of E. coli.

The expression of PLP biosynthesis genes is not constitutive but is instead modulated by various environmental signals and the internal metabolic state of the cell. This allows the organism to synchronize vitamin B6 production with metabolic demand.

A primary regulatory signal is the cellular growth rate. In E. coli, the expression of the pdxA gene is positively correlated with an increase in growth rate. This regulation is mediated by the Fis protein, a nucleoid-associated protein that functions as a transcriptional regulator by binding to the promoter region of the pdxA operon.

Another key regulatory mechanism is feedback control mediated by the final product of the pathway, PLP. While the DXP-dependent pathway in E. coli is primarily regulated by growth rate, other bacteria that use the DXP-independent pathway rely on a MocR-family transcriptional regulator known as PdxR. nih.gov PdxR activates the transcription of the PLP synthase genes (pdxS and pdxT). nih.gov The activity of PdxR is, in turn, negatively regulated by PLP. When PLP levels are high, it binds to PdxR, inhibiting its ability to promote transcription, thus creating a negative feedback loop that matches PLP supply to cellular demand. Additionally, general stress conditions, such as heat and oxidative stress, have been shown to induce the expression of PLP biosynthesis genes in organisms like Arabidopsis, highlighting the role of vitamin B6 in stress responses. nih.gov

| Regulatory Factor | Cellular/Environmental Cue | Target Gene(s)/Operon | Effect on Transcription | Organism Example | Reference(s) |

| Fis Protein | Increased growth rate | pdxA operon | Positive regulation (Activation) | E. coli | N/A |

| PdxR | Low PLP levels | pdxST operon | Positive regulation (Activation) | Streptococcus pneumoniae, Corynebacterium glutamicum | nih.gov |

| PLP | High PLP levels | PdxR regulator | Negative regulation (Inhibition of PdxR activity) | Streptococcus pneumoniae, Corynebacterium glutamicum | nih.gov |

| Abiotic Stress | Heat, oxidative stress | PDX1 | Upregulation | Arabidopsis thaliana | nih.gov |

This table details the transcriptional regulation of PLP biosynthesis in response to different cellular and environmental signals.

Post-Translational Modifications and Enzyme Activity Modulation

Beyond transcriptional control, the flux through the PLP biosynthesis pathway is fine-tuned by the direct modulation of enzyme activity. This regulation often occurs through allosteric feedback inhibition, where a metabolite binds to an enzyme at a site other than the active site to alter its catalytic activity. frontiersin.orgyoutube.com

The most significant example of this in the DXP-dependent pathway is the regulation of Pyridoxine 5'-phosphate Oxidase (PdxH), the enzyme catalyzing the final step: the oxidation of PNP to PLP. nih.gov The product, PLP, acts as an allosteric inhibitor of PdxH. asm.orgnih.gov Studies on both human and E. coli PdxH have shown that the enzyme possesses a secondary, allosteric binding site for PLP that is distinct from the active site. nih.gov When cellular concentrations of PLP are high, it binds to this allosteric site, inducing a conformational change that inhibits the enzyme's catalytic activity. nih.govnih.gov This feedback mechanism is crucial for maintaining PLP homeostasis and preventing the accumulation of potentially toxic levels of the reactive PLP aldehyde. asm.orgmdpi.com

While allosteric regulation is a well-documented mechanism, specific covalent post-translational modifications (such as phosphorylation or acetylation) of the core biosynthetic enzymes like PdxA and PdxJ have not been identified as a primary mode of regulation. Instead, pathway control appears to be dominated by transcriptional regulation and feedback inhibition. In plants, a unique form of activity modulation has been observed where a pseudoenzyme, PDX1.2, which lacks catalytic activity, can form a complex with its catalytic paralogs to significantly increase the rate of vitamin B6 biosynthesis under stress conditions. nih.gov

Metabolite Channeling and Compartmentalization

The spatial organization of metabolic pathways within the cell is an emerging theme in cellular regulation. By localizing enzymes and their substrates to specific subcellular compartments or by forming multi-enzyme complexes that facilitate metabolite channeling, cells can enhance catalytic efficiency and protect reactive intermediates. nih.gov

In prokaryotes such as E. coli, most metabolic enzymes, including those of the PLP biosynthesis pathway, are generally located in the cytoplasm. duke.edu There is currently limited direct evidence for stable, multi-enzyme complexes that channel intermediates like this compound in the bacterial de novo pathway.

However, the concept of "cofactor channeling" has been proposed for the final steps of the pathway. nih.gov The PdxH enzyme binds its product, PLP, very tightly at its allosteric site. nih.govmdpi.com It has been suggested that PdxH may directly transfer the newly synthesized PLP to PLP-dependent apoenzymes, preventing the release of the reactive cofactor into the cellular milieu and ensuring its efficient delivery. asm.orgmdpi.com This is supported by findings that PdxH can form a complex with apo-B6 enzymes and subsequently activate them. mdpi.com

In eukaryotes, regulation by compartmentalization is more pronounced. Recent studies have shown that the activity of the vitamin B6 salvage pathway can be rapidly tuned by the precise sequestration of pyridoxal (B1214274) kinase (PDXK), a key enzyme, into lysosomes for degradation. nih.govescholarship.orgnih.govresearchgate.net This dynamic re-localization of a metabolic enzyme provides a powerful mechanism to control the intracellular pool of active vitamin B6 in response to signaling pathways. nih.govnih.gov While this specific mechanism relates to the salvage pathway in eukaryotes, it illustrates the importance of spatial organization in regulating vitamin B6 metabolism.

Comparative Biochemistry and Evolutionary Perspectives of 3 Amino 2 Oxopropyl Phosphate Pathways

Diversity of PLP Biosynthesis Pathways Across Organisms

Organisms have evolved two primary, mutually exclusive de novo pathways to synthesize PLP. nih.govnih.gov These pathways are distinguished by their core enzymes and the precursor molecules they utilize. The intermediate, 3-Amino-2-oxopropyl phosphate (B84403), is central to the DXP-dependent pathway.

The two distinct routes for de novo PLP biosynthesis are the 1-deoxy-D-xylulose-5-phosphate (DXP)-dependent pathway and the DXP-independent pathway. nih.gov

The DXP-dependent pathway is prominently found in α- and γ-proteobacteria, such as Escherichia coli. nih.govresearchgate.net This multi-step pathway involves a key enzyme, pyridoxine (B80251) 5'-phosphate synthase (PdxJ). nih.govnih.gov PdxJ catalyzes the condensation of 1-deoxy-D-xylulose-5-phosphate (DXP) and 3-Amino-2-oxopropyl phosphate to form pyridoxine 5'-phosphate (PNP). nih.govuniprot.org This PNP is subsequently oxidized by the enzyme PdxH to yield the active coenzyme, PLP. nih.govebi.ac.uk The presence of the pdxJ gene is a key genomic marker for predicting the activity of this pathway. nih.gov

In contrast, the DXP-independent pathway utilizes a large enzyme complex called PLP synthase, which is composed of two subunits, PdxS (the synthase) and PdxT (the glutaminase). nih.govresearchgate.net This pathway is more widespread and is found in other bacteria (like the Gram-positive Bacillus subtilis), archaea, fungi, and plants. nih.govnih.gov The PdxT subunit generates ammonia (B1221849) from glutamine, which is then channeled to the PdxS subunit. nih.govnih.gov PdxS catalyzes the complex condensation of a pentose (B10789219) phosphate and a triose phosphate with ammonia to directly form PLP. nih.govnih.gov The presence of the pdxS and pdxT genes signifies the operation of this pathway. nih.gov

Table 1: Comparison of PdxJ-dependent and PdxS/T PLP Biosynthesis Pathways

| Feature | PdxJ-dependent Pathway | PdxS/T Pathway |

|---|---|---|

| Key Enzyme(s) | PdxA, PdxJ, PdxH researchgate.netnih.gov | PLP Synthase (PdxS and PdxT subunits) nih.govnih.gov |

| Common Organisms | α- and γ-proteobacteria (e.g., E. coli) nih.govresearchgate.net | Gram-positive bacteria (e.g., B. subtilis), archaea, fungi, plants nih.govnih.gov |

| Key Intermediate | This compound nih.govuniprot.org | No equivalent free intermediate |

| Final Product Before PLP | Pyridoxine 5'-phosphate (PNP) nih.gov | PLP is formed directly nih.gov |

| Genomic Markers | pdxJ nih.gov | pdxS, pdxT nih.gov |

The two pathways are fundamentally different in the simple precursor molecules they draw from central metabolism.

The PdxJ-dependent pathway utilizes precursors from different metabolic routes. nih.govresearchgate.net One branch starts from D-erythrose 4-phosphate to produce 4-phosphohydroxy-L-threonine. nih.gov This is then oxidized by PdxA and spontaneously decarboxylated to form this compound (also known as 1-amino-propan-2-one-phosphate). nih.gov The other key precursor, 1-deoxy-D-xylulose-5-phosphate (DXP), is derived from pyruvate (B1213749) and glyceraldehyde-3-phosphate. asm.org PdxJ then condenses these two streams to form the pyridine (B92270) ring. nih.gov

The PdxS/T pathway directly uses sugars from the pentose phosphate pathway and glycolysis. nih.gov Specifically, PdxS condenses D-ribose 5-phosphate and glyceraldehyde 3-phosphate with ammonia (derived from glutamine by PdxT) to synthesize PLP. nih.gov Some organisms may use ribulose-5-phosphate and dihydroxyacetone phosphate as the sugar precursors. nih.gov This pathway's reliance on readily available sugar phosphates and glutamine marks a significant difference in precursor strategy compared to the more complex PdxJ route.

Table 2: Precursor Molecules for PLP Biosynthesis Pathways

| Pathway | Primary Precursors | Source Metabolic Pathway |

|---|---|---|

| PdxJ-dependent | This compound (from D-erythrose 4-phosphate) nih.gov | Pentose Phosphate Pathway |

| 1-deoxy-D-xylulose-5-phosphate (DXP) nih.gov | Glycolysis / Non-mevalonate pathway | |

| PdxS/T | D-Ribose 5-phosphate (or Ribulose 5-phosphate) nih.govnih.gov | Pentose Phosphate Pathway |

| Glyceraldehyde 3-phosphate (or Dihydroxyacetone phosphate) nih.govnih.gov | Glycolysis | |

| Glutamine nih.gov | Amino Acid Metabolism |

Phylogenetic Analysis of this compound Interacting Enzymes

The primary enzyme that interacts with this compound is the pyridoxine 5'-phosphate synthase, PdxJ. Phylogenetic analyses of the PdxJ protein family and the related PdxS family provide insights into their evolutionary origins. Such analyses, which construct branching diagrams based on sequence similarities, help elucidate the evolutionary relationships among these crucial enzymes. nih.gov

Phylogenetic trees of the PdxJ protein family show that its members are found predominantly within the gamma subdivision of proteobacteria. researchgate.netnih.gov This relatively narrow distribution suggests a more recent evolutionary origin for this pathway compared to the more broadly distributed PdxS/T pathway. nih.govresearchgate.net

Comparative genomics and structural analysis reveal that despite a lack of significant sequence homology, the key enzymes from both pathways, PdxJ and PdxS, share similarities in their three-dimensional structure and catalytic mechanisms. nih.gov Both enzymes adopt a TIM barrel topology, a highly versatile and ancient protein fold. ebi.ac.uk This structural conservation in the face of sequence divergence suggests that PdxJ and PdxS may have evolved from a common ancestral enzyme, which later specialized to fit the metabolic networks of different organisms. The divergence led to two distinct solutions for synthesizing the same essential PLP cofactor, one of which relies on this compound as a key building block.

Evolutionary Pressures Driving Pathway Divergence and Conservation

The existence of two distinct, non-homologous pathways for synthesizing an essential cofactor like PLP points to significant evolutionary pressures that have shaped microbial metabolism. The conservation of at least one pathway in most free-living organisms underscores the critical importance of PLP for survival, as it is a required coenzyme for a vast number of enzymes, particularly in amino acid metabolism. nih.gov

The divergence of these pathways was likely driven by the need to adapt to different metabolic contexts and environments. In silico analyses suggest that the DXP-independent (PdxS/T) pathway is phylogenetically older and was likely lost in the lineage leading to α- and γ-proteobacteria, where the DXP-dependent (PdxJ) pathway emerged. nih.govresearchgate.net

Several factors could have driven this divergence:

Metabolic Integration: The PdxJ pathway is linked to the non-mevalonate pathway of isoprenoid biosynthesis through their shared precursor, DXP. This integration might offer a regulatory advantage in organisms where these pathways are co-regulated. The PdxS/T pathway, conversely, is more directly linked to central carbon metabolism (glycolysis and the pentose phosphate pathway), which may be more efficient in organisms with different metabolic fluxes.

Gene Loss and Gain: The evolution of PLP metabolism has been characterized by frequent gene loss events. nih.govresearchgate.net The complete loss of de novo synthesis pathways occurred independently in several animal lineages, leading to their dependency on dietary vitamin B6. nih.gov The replacement of the older PdxS/T pathway with the PdxJ pathway in certain bacterial lineages represents a major evolutionary shift, likely driven by the gain of new genes like pdxB and pdxJ that offered a selective advantage in that specific phylum. nih.gov

Efficiency and Complexity: The PdxS/T pathway synthesizes PLP in a single, complex enzymatic step from simple sugars. The PdxJ pathway is longer, involving more enzymes. nih.gov The evolutionary replacement of the former with the latter in some bacteria suggests that the PdxJ pathway, despite its complexity, may have provided an advantage, perhaps by allowing for more nuanced regulation or by avoiding the production of a reactive intermediate within a large multi-enzyme complex.

The strict conservation of one pathway or the other, and the general lack of both within a single organism, indicates that each is a highly optimized solution for PLP biosynthesis that became fixed within different evolutionary lineages. researchgate.net

Advanced Research Methodologies for Investigating 3 Amino 2 Oxopropyl Phosphate

Enzymatic Assay Development and Optimization

Investigating the enzymatic production and consumption of 3-Amino-2-oxopropyl phosphate (B84403) relies on the development of robust and optimized enzyme assays. This compound is known to be formed through the decarboxylation of 2-Amino-3-oxo-4-phosphonooxybutyrate. Therefore, assays can be designed to monitor the activity of the responsible decarboxylase enzyme.

Direct spectrophotometric quantification of 3-Amino-2-oxopropyl phosphate can be challenging due to its lack of a strong intrinsic chromophore. However, indirect methods can be developed by targeting its functional groups. One established approach for quantifying ketones involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). In an acidic medium, DNPH reacts with the ketone group of this compound to form a 2,4-dinitrophenylhydrazone derivative. This product, upon the addition of a base, develops an intense color that can be measured spectrophotometrically, typically around 480 nm. The intensity of the color is proportional to the concentration of the ketone, allowing for quantification against a standard curve.

Alternatively, the phosphate group can be quantified. After enzymatic or chemical hydrolysis to release inorganic phosphate, classic colorimetric methods, such as the molybdenum blue assay, can be employed. This method is based on the reaction of orthophosphate with a molybdate (B1676688) reagent in an acidic solution to form a phosphomolybdate complex, which is then reduced to produce a stable blue-colored complex. The absorbance of this complex is measured at wavelengths typically between 660 and 890 nm.

For continuous monitoring of the enzymatic reaction that produces this compound, a coupled enzymatic assay is a powerful approach. Since the formation of this compound from 2-Amino-3-oxo-4-phosphonooxybutyrate involves a decarboxylation step, the release of carbon dioxide (CO₂) can be monitored. A well-established coupled assay for CO₂ involves two additional enzymes: phosphoenolpyruvate (B93156) (PEP) carboxylase and malate (B86768) dehydrogenase.

In this system, the CO₂ produced by the primary decarboxylase reaction reacts with PEP to form oxaloacetate, a reaction catalyzed by PEP carboxylase. Subsequently, malate dehydrogenase reduces oxaloacetate to malate, with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration can be continuously monitored by measuring the decrease in absorbance at 340 nm. nih.gov This provides a real-time measurement of the rate of this compound formation.

Table 1: Components of a Coupled Enzymatic Assay for this compound Production

| Component | Role in the Assay |

| 2-Amino-3-oxo-4-phosphonooxybutyrate | Substrate for the primary enzyme |

| Decarboxylase Enzyme Extract | Source of the enzyme of interest |

| Phosphoenolpyruvate (PEP) | Co-substrate for PEP Carboxylase |

| NADH | Co-substrate for Malate Dehydrogenase |

| PEP Carboxylase | Coupling enzyme 1 |

| Malate Dehydrogenase | Coupling enzyme 2 |

| Buffer System (e.g., TEA-HCl, pH 7.8) | Maintains optimal pH for all enzymes |

| Pyridoxal (B1214274) 5'-phosphate (PLP) | Potential cofactor for the decarboxylase |

This coupled assay allows for the optimization of reaction conditions (e.g., pH, temperature, cofactor dependency) and the determination of key kinetic parameters (Kₘ, Vₘₐₓ) for the enzyme responsible for synthesizing this compound.

Chromatographic Techniques for Metabolite Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from complex biological samples, distinguishing it from structurally similar metabolites.

Due to the absence of a significant chromophore, direct UV detection of this compound is not effective. Therefore, a pre-column derivatization strategy is typically employed. The primary amino group of the molecule can be tagged with a chromophore-containing reagent. A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with primary amines under alkaline conditions to form a highly fluorescent and UV-absorbent derivative. digitellinc.com

The derivatized analyte can then be separated using reversed-phase HPLC on a C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent like acetonitrile. Detection is performed at the specific absorbance wavelength of the derivatizing agent's chromophore. This method provides both qualitative and quantitative information and can be validated for linearity, accuracy, and precision.

LC-MS and its tandem version (LC-MS/MS) offer superior sensitivity and specificity for the analysis of this compound, making it the method of choice for metabolomics studies. As part of the vitamin B6 metabolic pathway, established LC-MS/MS methods for B6 vitamers can be adapted for its analysis. nih.govnih.govnvkc.nlresearchgate.net

Sample preparation typically involves protein precipitation from biological fluids (e.g., plasma, cerebrospinal fluid) or tissue homogenates using agents like trichloroacetic acid or acetonitrile. nih.govnvkc.nl Chromatographic separation is often achieved on a reversed-phase column (e.g., C18) with a mobile phase gradient of water and methanol (B129727) or acetonitrile, often containing a small percentage of formic acid to improve ionization.

Detection is performed using a mass spectrometer, typically with electrospray ionization (ESI) in positive ion mode. The high-resolution mass of the parent ion of this compound can be used for identification. For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the target molecule.

Table 2: Exemplary LC-MS/MS Parameters for Vitamin B6 Metabolite Analysis

| Parameter | Typical Setting | Rationale |

| Chromatography | ||

| Column | Reversed-Phase C18 | Effective for separating polar to moderately nonpolar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase for polar analyte retention. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic phase for eluting analytes; formic acid aids ionization. |

| Gradient | Increasing percentage of Mobile Phase B over time | Allows for separation of a wide range of metabolites. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for protonating the amino group of the analyte. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the specific molecule of interest. |

| Product Ion (Q3) | Specific fragment ion | Confirms identity and enables quantification free from interference. |

This approach allows for the highly sensitive and accurate quantification of this compound in various biological samples, facilitating studies on its role in health and disease.

MALDI Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections without the need for labeling. When coupled with a high-resolution mass analyzer like a Fourier Transform Ion Cyclotron Resonance (FTICR) instrument, it provides exceptional mass accuracy, allowing for the confident identification of metabolites in complex tissue environments.

This methodology can be applied to map the distribution of this compound in tissues, such as the brain, where vitamin B6 metabolism is critical. nih.govnih.gov The workflow involves cryo-sectioning the tissue of interest, coating the section with a suitable MALDI matrix (e.g., 9-aminoacridine (B1665356) for phosphorylated metabolites), and then systematically acquiring mass spectra across the entire tissue surface with a focused laser beam.

The high mass accuracy of FTICR-MS is crucial for distinguishing this compound from other isobaric or near-isobaric species that may be present in the tissue. The resulting data is used to generate ion-density maps that show the precise location and relative abundance of the metabolite within the tissue's anatomical structures. This can reveal metabolic heterogeneity in different brain regions or changes in its distribution in pathological conditions, providing invaluable insights into its neurochemical role. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of this compound, NMR is invaluable for monitoring its synthesis or enzymatic conversion in real-time and for identifying and characterizing transient intermediates. By observing the NMR signals of specific nuclei such as ¹H, ¹³C, and ³¹P, researchers can gain a deeper understanding of reaction kinetics and mechanisms.

The progress of chemical reactions can be monitored online using NMR spectroscopy, offering insights into the kinetics and mechanisms of the reaction. nih.gov Various nuclei, including ¹H, ¹⁹F, or ³¹P, can be detected either exclusively or in combination to track the reaction's course and to identify and quantify the chemical components, as well as any potential intermediates or byproducts. nih.gov For instance, benchtop NMR spectrometers can be set up directly in a laboratory fume hood to monitor chemical reactions as they happen. nih.gov

In the study of this compound, ³¹P NMR is particularly useful. The phosphorus atom in the phosphate group provides a unique spectroscopic handle. The chemical shift of the ³¹P nucleus is highly sensitive to its local electronic environment, which changes as the reaction progresses. For example, in a reaction where a precursor is phosphorylated to form this compound, the appearance of a new peak at a characteristic chemical shift would indicate the formation of the product. The integration of this peak over time provides quantitative data on the reaction rate.

Furthermore, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of intermediates. For instance, if the synthesis of this compound proceeds through a Schiff base intermediate, the formation of the C=N bond would lead to characteristic changes in the ¹H and ¹³C chemical shifts of the atoms involved. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the intermediate's structure.

A hypothetical reaction for the formation of this compound from a precursor could be monitored as shown in the table below, with expected NMR shifts.

| Nucleus | Precursor (e.g., 3-aminopropanal) | Intermediate (e.g., Schiff base) | Product (this compound) |

| ¹H | δ ~9.7 ppm (aldehyde proton) | δ ~8.3 ppm (imine proton) | δ ~4.5 ppm (methylene adjacent to phosphate) |

| ¹³C | δ ~200 ppm (aldehyde carbon) | δ ~165 ppm (imine carbon) | δ ~208 ppm (ketone carbon) |

| ³¹P | N/A | N/A | δ ~2-5 ppm (phosphate) |

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a technique used to trace the path of atoms through a metabolic pathway or a chemical reaction. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can follow the labeled atom as it is incorporated into various molecules. wikipedia.org This approach, combined with metabolic flux analysis (MFA), allows for the quantification of the rates (fluxes) of metabolic reactions. nih.gov

Tracing Carbon Flow Through Biosynthetic and Catabolic Routes

To investigate the biosynthesis of this compound, a ¹³C-labeled substrate, such as [U-¹³C]-glucose, can be introduced into the growth medium of a microorganism that produces this compound. nih.gov As the organism metabolizes the labeled glucose, the ¹³C atoms are incorporated into various metabolic intermediates and, ultimately, into the carbon skeleton of this compound.

The pattern of ¹³C incorporation can be determined using mass spectrometry (MS) or NMR spectroscopy. MS analysis of the molecular ion and its fragments can reveal the number and position of labeled carbons. ¹³C NMR can provide more detailed information about the specific positions of the ¹³C atoms within the molecule. By analyzing the labeling patterns in this compound and its metabolic precursors, the biosynthetic pathway can be elucidated. For example, if the carbon backbone is derived from specific intermediates of glycolysis or the pentose (B10789219) phosphate pathway, the labeling pattern in the final product will reflect the known carbon transitions of these pathways.

The following table illustrates a hypothetical labeling pattern in this compound derived from [1,2-¹³C]-glucose, assuming a specific biosynthetic route.

| Carbon Atom in this compound | Expected ¹³C Labeling from [1,2-¹³C]-Glucose |

| C1 (methylene with amino group) | Labeled |

| C2 (keto group) | Labeled |

| C3 (methylene with phosphate group) | Unlabeled |

This pattern would suggest that the C1 and C2 carbons are derived from the first two carbons of glucose, providing strong evidence for the proposed biosynthetic pathway.

Quantitative Flux Determination

Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the in vivo rates of metabolic reactions. nih.gov ¹³C-MFA, in particular, uses the data from isotopic labeling experiments to calculate the fluxes through a metabolic network. creative-proteomics.com The process involves constructing a metabolic model of the organism's central carbon metabolism, including the pathways leading to the synthesis and degradation of this compound.

The experimental data, which includes the isotopic labeling patterns of key metabolites (often proteinogenic amino acids, which are easier to analyze) and the extracellular exchange rates (e.g., glucose uptake, product secretion), are used to constrain the model. Computational algorithms are then employed to find the set of metabolic fluxes that best explains the observed labeling data. nih.gov

This analysis can reveal not only the primary biosynthetic route to this compound but also the relative contributions of different pathways to its production. For example, it can quantify the flux through the pentose phosphate pathway versus glycolysis in providing the precursors for its synthesis. This information is crucial for metabolic engineering efforts aimed at overproducing this compound.

A simplified example of a flux distribution table for a hypothetical pathway involving this compound is presented below. The fluxes are normalized to the glucose uptake rate.

| Reaction | Flux Value (normalized to glucose uptake of 100) |

| Glucose uptake | 100 |

| Glycolysis | 70 |

| Pentose Phosphate Pathway | 30 |

| Precursor synthesis for this compound | 15 |

| This compound biosynthesis | 5 |

| This compound catabolism | 2 |

These quantitative data provide a detailed snapshot of the cell's metabolism and how it is geared towards the production or consumption of this compound. researchgate.netresearchgate.net

Future Research Directions and Translational Implications

Targeting 3-Amino-2-oxopropyl Phosphate (B84403) Pathways for Antibacterial Strategies

The de novo PLP biosynthesis pathway, which utilizes 3-amino-2-oxopropyl phosphate, is essential for many bacteria but absent in humans, making its enzymes prime targets for new antibacterial drugs. nih.govmdpi.com This specificity allows for the development of therapies that are highly selective for bacterial pathogens, minimizing effects on the human host. The enzymes PdxA (4-hydroxythreonine-4-phosphate dehydrogenase) and PdxJ (pyridoxine 5'-phosphate synthase) are critical components of this pathway and represent key targets for inhibitor design. asm.org

The development of inhibitors for PdxA and PdxJ is a promising strategy to combat bacterial infections. nih.gov While specific inhibitors for these enzymes are still in early research stages, strategies can be informed by successful inhibitor design for other essential bacterial enzymes. A rational design approach, utilizing structural biology and computational modeling, can identify molecules that bind to the active sites of PdxA and PdxJ, blocking their function. For instance, research into inhibitors for enzymes like 1-deoxy-D-xylulose-5-phosphate (DXP) synthase has shown that potent and selective compounds can be developed. researchgate.net Furthermore, prodrug strategies, which modify inhibitors to improve their uptake into bacterial cells, have proven effective for other bacterial targets and could be applied to PdxA and PdxJ inhibitors. researchgate.netmdpi.com

Systematic screening of compounds that bind to PLP-dependent enzymes has also been explored as a method to identify new antibiotic candidates. nih.gov This approach could uncover molecules that interfere with the function of PdxA or PdxJ, leading to new therapeutic options.

The disruption of the PLP biosynthesis pathway has been shown to be critical for the viability and virulence of several bacterial pathogens. nih.gov For example, this pathway is essential for the swine pathogen Actinobacillus pleuropneumoniae, a gram-negative bacterium that causes severe and highly contagious pleuropneumonia in pigs. iastate.edunih.gov Studies on this and other pathogens are crucial to validate the efficacy of targeting this pathway.

Genetic studies in model organisms like Escherichia coli demonstrate the pathway's importance. Deletion of the pdxJ or pdxH genes, which are essential for the final steps of PLP synthesis, results in bacterial strains that cannot grow without an external source of vitamin B6. nih.govresearchgate.net These genetic knockout models serve as a proof-of-concept, indicating that chemical inhibition of the PdxA or PdxJ enzymes would likely lead to a similar inhibition of bacterial growth. Future studies will need to assess the susceptibility of a broad range of clinical isolates, including multi-drug resistant strains, to specific inhibitors of this pathway to determine their potential clinical utility.

Metabolic Engineering for Enhanced Bioproduction of Related Compounds

Metabolic engineering of the pathway involving this compound has been successfully used to increase the production of PLP and other related forms of vitamin B6. These compounds have widespread applications in the pharmaceutical, food, and animal feed industries. By manipulating the genetic and regulatory processes within microorganisms like E. coli, researchers can create cellular factories for high-yield bioproduction.

A key strategy in metabolic engineering is to increase the flow, or flux, of metabolites through a desired pathway. This is often achieved by overexpressing the genes that code for the pathway's enzymes. In the context of PLP biosynthesis, studies have shown that overexpressing pdxA and pdxJ can significantly enhance production. nih.gov

For example, one study constructed a recombinant E. coli strain that overexpressed pdxJ along with zwf (glucose-6-phosphate dehydrogenase) and dxs (1-deoxy-D-xylulose-5-phosphate synthase) to increase the supply of precursors. This engineered strain achieved a PLP concentration of 2.32 g/L, which was a 38.76-fold increase compared to the parent strain. Further optimization of fermentation conditions, such as glucose and yeast extract concentrations, also played a significant role in boosting production.

The table below summarizes findings from a study on the metabolic engineering of E. coli for enhanced Pyridoxal (B1214274) 5'-Phosphate (PLP) production.

| Strain | Genetic Modification | PLP Concentration (mg/L) | Fold Increase vs. Wild Type |

| E. coli BL21 (Wild Type) | None | - | 1x |

| Recombinant Strain 1 | pETDuet-1-pdxj-zwf-dxs | 82.69 | 1.38x |

| Recombinant Strain 1 (Optimized) | pETDuet-1-pdxj-zwf-dxs | 2320 | 38.76x |

Data derived from a study on engineered PLP production in E. coli.

Beyond enhancing the production of existing compounds, metabolic engineering can be used to synthesize entirely new molecules. The enzymes of the PLP pathway, including those that interact with this compound, can serve as a foundation for creating novel biosynthetic routes. The existence of "underground metabolism," where promiscuous enzymes can act on non-native substrates, opens up possibilities for generating novel compounds. iastate.edu

By introducing new genes or modifying existing ones, microorganisms can be engineered to use intermediates from the PLP pathway to produce a variety of valuable chemicals. This approach leverages the cell's natural metabolic infrastructure to create sustainable and environmentally friendly production methods for fine chemicals, biofuels, and pharmaceuticals. nih.gov

Investigation of Uncharacterized Biological Roles and Interactions in Diverse Organisms

While this compound is primarily known as an intermediate in the E. coli PLP synthesis pathway, its role in other organisms is not as well understood. Comparative genomics has revealed that different organisms utilize distinct pathways for PLP biosynthesis, and many organisms have "pathway holes," where the enzymes for certain steps have not yet been identified. nih.gov This suggests that there may be alternative enzymes or even entirely different functions for intermediates like this compound in the vast diversity of microbial life.

Future research should focus on characterizing these unknown pathways and enzymes. Such studies could reveal new biological roles for this compound or its derivatives. For instance, it is known that PLP itself can act as a potent antioxidant and a virulence factor in some bacteria, roles that extend beyond its function as a simple enzyme cofactor. nih.gov Investigating whether its precursors have similar uncharacterized functions could open new avenues of research and lead to the discovery of novel biochemical interactions and regulatory mechanisms in a wide range of organisms.

The intricate molecular web of this compound remains largely unmapped by advanced "omics" technologies. At present, there is a notable absence of published research that specifically integrates proteomics and transcriptomics to achieve a systems-level understanding of this chemical compound.

A comprehensive search of scientific literature reveals no dedicated studies employing the combined power of proteomics—the large-scale study of proteins—and transcriptomics—the study of the complete set of RNA transcripts—to investigate the biological roles and mechanisms of this compound. Consequently, a detailed analysis of how this compound influences cellular systems at both the protein and gene expression levels is not currently possible.

While the methodologies for advanced omics integration are well-established in many areas of biomedical research, their application to this compound has not been documented. Such an approach would be invaluable for elucidating the compound's mechanism of action, identifying its molecular targets, and understanding its impact on cellular pathways and networks. The integration of proteomics and transcriptomics would offer a powerful, multi-layered view of the cellular response to this compound, bridging the gap between gene expression changes and their functional consequences at the protein level.

The potential for future research in this area is significant. A systems-level investigation, leveraging the strengths of both proteomics and transcriptomics, would be a critical step forward in characterizing the biological significance of this compound. Until such studies are conducted, a thorough understanding of its role within complex biological systems remains an open field for scientific inquiry.

Q & A

(Basic) What is the enzymatic role of 3-amino-2-oxopropyl phosphate in pyridoxal 5′-phosphate (PLP) biosynthesis?

Answer:

this compound (AOP) is a key intermediate in the de novo biosynthesis of pyridoxal 5′-phosphate (PLP), an essential cofactor for amino acid metabolism. In Escherichia coli, the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA, EC 1.1.1.262) catalyzes the oxidative decarboxylation of 4-hydroxy-L-threonine phosphate (HTP) to produce AOP. This reaction requires NAD(P)+ as a cofactor and involves coordination of the substrate’s hydroxyl and amino groups with a Zn²⁺ ion in the active site . AOP subsequently participates in the PLP pathway via pyridoxine 5′-phosphate synthase (PdxJ, EC 2.6.99.2), which condenses AOP with 1-deoxy-D-xylulose 5-phosphate to form pyridoxine 5′-phosphate (PNP), a direct precursor to PLP .

Methodological Insight:

- Enzyme Assays: Monitor PdxA activity using UV-Vis spectroscopy to track NAD(P)H production at 340 nm.

- Structural Analysis: X-ray crystallography of PdxA (PDB ID: 1NVA) reveals the Zn²⁺-binding site and substrate interactions .

(Advanced) How can metabolic engineering optimize AOP production for PLP-dependent pathways?

Answer:

AOP production can be enhanced by overexpressing genes in the PLP biosynthesis pathway. For example:

- Overexpression of dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase) increases flux toward DXP, a substrate for PdxJ .

- Co-expression of pdxJ ensures efficient condensation of AOP with DXP to form PNP .

- Knockout of Competing Pathways: Eliminate aspC (aspartate aminotransferase) to redirect metabolic flux away from competing reactions involving AOP .

Data Contradiction Analysis:

- Variable PLP Titers: Discrepancies in PLP yields may arise from differences in host strain background (e.g., E. coli vs. Bacillus subtilis) or regulatory feedback on pdxA/pdxJ expression.

- Cofactor Specificity: PdxA’s dual NAD+/NADP+ dependency (uncommon in dehydrogenases) may lead to inconsistent activity under varying redox conditions .

(Basic) What analytical methods are used to quantify this compound in biological samples?

Answer:

- Spectrophotometry: Coupled with enzymatic assays (e.g., PdxJ activity) to measure AOP consumption via phosphate release .

- Chromatography: Reverse-phase HPLC with UV detection (210 nm) or LC-MS using a C18 column and mobile phase of 0.1% formic acid in water/acetonitrile .

- SMILES-Based Identification: Use the canonical SMILES string

C(C(=O)COP(=O)(O)O)Nfor computational validation (e.g., PubChem CID 97587) .

Methodological Pitfalls:

- Phosphate Interference: Avoid false positives by pre-treating samples with phosphatases to hydrolyze contaminating phosphorylated compounds .

(Advanced) How do structural features of PdxA influence substrate specificity for AOP synthesis?

Answer:

The PdxA enzyme contains a conserved Zn²⁺ ion coordinated by His154, His156, and His213 (in E. coli), which stabilizes the HTP substrate during catalysis. Key structural determinants include:

- Subdomain Flexibility: The α/β/α-fold allows conformational changes to accommodate HTP’s phosphate group.

- Active-Site Residues: Asp247 and Asp267 maintain active-site integrity and proton transfer during decarboxylation .

Experimental Design:

- Site-Directed Mutagenesis: Replace Zn²⁺-coordinating histidines with alanine to assess metal dependency.

- Kinetic Studies: Compare and for HTP in wild-type vs. D247A mutants to probe residue roles .

(Basic) What are the thermodynamic challenges in synthesizing AOP chemically?

Answer:

AOP’s labile α-ketoamide group and phosphorylated side chain make it prone to hydrolysis. Key synthesis considerations:

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) for the amino group and benzyl esters for the phosphate to prevent undesired side reactions.

- Stabilization: Conduct reactions under anhydrous conditions at low temperatures (−20°C to 0°C) .

Methodological Validation:

(Advanced) How can discrepancies in AOP quantification arise across analytical platforms?

Answer:

Discrepancies often stem from:

- Matrix Effects: Biological samples (e.g., cell lysates) may contain chelators (e.g., EDTA) that interfere with Zn²⁺-dependent enzymatic assays .

- Calibration Standards: Use synthetic AOP (e.g., CAS 205189-34-0) with ≥98% purity to avoid contamination from isomers like 2-amino-3-oxopropyl phosphate .

Resolution Strategy:

- Standard Addition Method: Spike samples with known AOP concentrations to correct for matrix interference .

- Cross-Platform Validation: Compare LC-MS results with enzymatic assays to confirm accuracy .

(Basic) What is the ecological significance of phosphate-containing compounds like AOP in microbial systems?

Answer:

AOP and related phosphonates are critical in microbial phosphate cycling, particularly in phosphate-limited environments (e.g., oligotrophic lakes). Microbes utilize C-P lyases to cleave phosphonates, releasing bioavailable phosphate .

Research Application:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.